3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC15614413
Molecular Formula: C26H22N4O3S2
Molecular Weight: 502.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22N4O3S2 |
|---|---|
| Molecular Weight | 502.6 g/mol |
| IUPAC Name | (5Z)-3-(furan-2-ylmethyl)-5-[[9-methyl-4-oxo-2-(1-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C26H22N4O3S2/c1-16-8-6-12-29-23(16)28-22(27-17(2)18-9-4-3-5-10-18)20(24(29)31)14-21-25(32)30(26(34)35-21)15-19-11-7-13-33-19/h3-14,17,27H,15H2,1-2H3/b21-14- |
| Standard InChI Key | YJXRFEWPZFHXFW-STZFKDTASA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NC(C)C5=CC=CC=C5 |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NC(C)C5=CC=CC=C5 |
Introduction
The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring a pyrido[1,2-a]pyrimidine core, a thiazolidinone moiety, and a furylmethyl group. This structure suggests potential biological activities, including antimicrobial and anticancer properties, due to the presence of these functional groups.
Structural Features
The compound's structure includes:
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Pyrido[1,2-a]pyrimidine Core: Known for diverse pharmacological activities, including anticancer effects.
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Thiazolidinone Moiety: Often associated with antimicrobial and anti-inflammatory properties.
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Furylmethyl Group: Contributes to chemical diversity and potential reactivity.
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(1-Phenylethyl)amino Substituent: May influence solubility and biological interactions.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. While specific synthesis details for this exact compound are not readily available, similar compounds often require the use of Vilsmeier–Haack reagents or other specialized reagents to form the pyrimidine and thiazolidinone rings.
| Reagent/Method | Role in Synthesis |
|---|---|
| Vilsmeier–Haack Reagent | Formation of pyrimidine rings |
| Phosphorus Oxychloride | Activation of carbonyl groups |
| Ammonium Carbonate | Completion of ring formation |
Biological Activity
Compounds with similar structures have shown potential therapeutic effects, including:
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Antimicrobial Activity: Thiazolidinones are known for their efficacy against bacterial and fungal strains.
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Anticancer Activity: Pyrido[1,2-a]pyrimidines have been explored for their anticancer properties.
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Enzyme Inhibition: Potential for inhibiting enzymes involved in disease pathways.
Safety Considerations
Compounds with similar structures may pose risks such as skin and eye irritation. Handling and testing should be conducted with appropriate safety precautions.
| Hazard | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
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